4-Methoxy-N-{2-phenyl-1-[(pyridin-3-ylmethyl)-carbamoyl]-vinyl}-benzamide

Chemical Biology Medicinal Chemistry Early Discovery

4-Methoxy-N-{2-phenyl-1-[(pyridin-3-ylmethyl)-carbamoyl]-vinyl}-benzamide is a synthetic benzamide derivative with the molecular formula C23H21N3O3 and a molecular weight of 387.4 g/mol. It is cataloged as part of the AldrichCPR rare chemical collection, supplied by Sigma-Aldrich for early discovery research, with the explicit note that the vendor does not collect analytical data for this product.

Molecular Formula C23H21N3O3
Molecular Weight 387.4 g/mol
Cat. No. B12155091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-N-{2-phenyl-1-[(pyridin-3-ylmethyl)-carbamoyl]-vinyl}-benzamide
Molecular FormulaC23H21N3O3
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NCC3=CN=CC=C3
InChIInChI=1S/C23H21N3O3/c1-29-20-11-9-19(10-12-20)22(27)26-21(14-17-6-3-2-4-7-17)23(28)25-16-18-8-5-13-24-15-18/h2-15H,16H2,1H3,(H,25,28)(H,26,27)/b21-14-
InChIKeySDDRZSVCYLQWAK-STZFKDTASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Note for 4-Methoxy-N-{2-phenyl-1-[(pyridin-3-ylmethyl)-carbamoyl]-vinyl}-benzamide: A Structurally Defined Screening Compound


4-Methoxy-N-{2-phenyl-1-[(pyridin-3-ylmethyl)-carbamoyl]-vinyl}-benzamide is a synthetic benzamide derivative with the molecular formula C23H21N3O3 and a molecular weight of 387.4 g/mol . It is cataloged as part of the AldrichCPR rare chemical collection, supplied by Sigma-Aldrich for early discovery research, with the explicit note that the vendor does not collect analytical data for this product . The compound features a complex structure incorporating methoxy, amide, vinyl, phenyl, and pyridine functional groups . Currently, there are no identified peer-reviewed publications, patents, or authoritative database entries providing quantitative biological or physicochemical data for this specific molecule.

Why 4-Methoxy-N-{2-phenyl-1-[(pyridin-3-ylmethyl)-carbamoyl]-vinyl}-benzamide Cannot Be Interchanged with Other Benzamide Screening Compounds Without Verification


Without a defined biological target or quantitative activity profile, the compound's value proposition rests entirely on its unique 4-methoxy substitution on the benzamide ring in combination with the vinyl-linked phenyl and pyridin-3-ylmethyl carbamoyl groups. Closely related analogs in screening collections, such as the N-(2-PHENYL-1-((PYRIDIN-3-YLMETHYL)-CARBAMOYL)-VINYL)-BENZAMIDE (which lacks the 4-methoxy group) or the 4-chloro substituted variant N-{2-(4-Chloro-phenyl)-1-[(pyridin-3-ylmethyl)-carbamoyl]-vinyl}-benzamide [1], possess distinct electronic and steric properties. Substituting this compound for an analog in a structure-activity relationship (SAR) study introduces an uncontrolled variable, as a single substituent change can dramatically alter binding affinity, selectivity, and pharmacokinetic behavior. Any substitution without direct comparative data would invalidate experimental conclusions.

Quantitative Evidence Guide for 4-Methoxy-N-{2-phenyl-1-[(pyridin-3-ylmethyl)-carbamoyl]-vinyl}-benzamide


Chemical Identity and Structural Differentiation from Closest Screening Analogs

The compound's key structural differentiator is the 4-methoxy substituent on the benzamide ring. The closest available analogs differ at this position: the non-substituted N-(2-PHENYL-1-((PYRIDIN-3-YLMETHYL)-CARBAMOYL)-VINYL)-BENZAMIDE and the 4-chloro variant [1]. No quantitative biological data comparing these three molecules is available. The molecular formula (C23H21N3O3) and molecular weight (387.4 g/mol) are confirmed .

Chemical Biology Medicinal Chemistry Early Discovery

Validated Application Scenarios for Procuring 4-Methoxy-N-{2-phenyl-1-[(pyridin-3-ylmethyl)-carbamoyl]-vinyl}-benzamide


Structure-Activity Relationship (SAR) Probe Development

This compound is most appropriately used as a structural probe in a medicinal chemistry SAR campaign. When exploring a hit series around the benzamide-vinyl-pyridinylmethyl scaffold, procuring this specific 4-methoxy variant is essential to evaluate the impact of electron-donating substituents at the para-position of the benzamide ring. Direct procurement of this compound, rather than attempting in-house synthesis of a small quantity, ensures a consistent starting point when comparing data with other purchased analogs, such as the non-substituted or halo-substituted variants.

Chemogenomic or Chemoproteomic Screening Deck Augmentation

For institutions building a diverse screening deck to probe novel biological targets, this compound provides a distinct chemotype within the benzamide class. Its structural features—a vinyl spacer, three distinct aromatic systems, and a methoxy substituent—contribute to a unique three-dimensional pharmacophore not found in simpler benzamide screening compounds. This diversity is valuable for phenotypic screening where the biological target is unknown, provided the user accepts the risks associated with an uncharacterized compound.

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